Di-sec-butyl fluorophosphate

Organophosphate aging kinetics Acetylcholinesterase reactivation Oxime therapy window

Di-sec-butyl fluorophosphate (CAS 625-17-2; molecular formula C8H18FO3P; MW 212.20 g/mol), systematically named bis(1-methylpropyl) phosphorofluoridate or fluorophosphonic acid di-sec-butyl ester, is a dialkyl fluorophosphate belonging to the organophosphorus (OP) class of irreversible serine hydrolase inhibitors. As an acetylcholinesterase (AChE) inhibitor, it shares the core pharmacophore of the prototypical agent diisopropyl fluorophosphate (DFP, CAS 55-91-4) but possesses branched sec-butyl ester substituents that confer distinct steric, electronic, and pharmacokinetic properties.

Molecular Formula C8H18FO3P
Molecular Weight 212.20 g/mol
CAS No. 625-17-2
Cat. No. B13415886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-sec-butyl fluorophosphate
CAS625-17-2
Molecular FormulaC8H18FO3P
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESCCC(C)OP(=O)(OC(C)CC)F
InChIInChI=1S/C8H18FO3P/c1-5-7(3)11-13(9,10)12-8(4)6-2/h7-8H,5-6H2,1-4H3
InChIKeyJZZAQBZVRYPEAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-sec-butyl Fluorophosphate (CAS 625-17-2): Organophosphate Acetylcholinesterase Inhibitor Procurement Guide


Di-sec-butyl fluorophosphate (CAS 625-17-2; molecular formula C8H18FO3P; MW 212.20 g/mol), systematically named bis(1-methylpropyl) phosphorofluoridate or fluorophosphonic acid di-sec-butyl ester, is a dialkyl fluorophosphate belonging to the organophosphorus (OP) class of irreversible serine hydrolase inhibitors . As an acetylcholinesterase (AChE) inhibitor, it shares the core pharmacophore of the prototypical agent diisopropyl fluorophosphate (DFP, CAS 55-91-4) but possesses branched sec-butyl ester substituents that confer distinct steric, electronic, and pharmacokinetic properties .

Why Generic Substitution of Di-sec-butyl Fluorophosphate with DFP or Other Dialkyl Fluorophosphates Fails


Dialkyl fluorophosphates cannot be treated as interchangeable commodities because the alkyl substituents govern the rate of AChE phosphorylation, the subsequent aging (dealkylation) kinetics that determine oxime reactivatability, and the compound's physicochemical handling properties [1]. Di-sec-butyl fluorophosphate carries chiral, branched 1-methylpropyl groups whose steric demand differs substantially from the isopropyl groups of DFP, directly affecting active-site accommodation and the dealkylation half-life of the phosphorylated enzyme adduct—a parameter that dictates both the duration of biological effect and the therapeutic window for nucleophilic reactivators [2]. Substituting DFP for di-sec-butyl fluorophosphate without accounting for these differences introduces uncontrolled variability in enzyme inhibition time-course, aging rate, and cross-species cholinesterase sensitivity profiles [3].

Quantitative Differentiation Evidence for Di-sec-butyl Fluorophosphate Procurement Decisions


Post-Inhibitory AChE Dealkylation Half-Life: sec-Butyl vs. Isopropyl vs. Other Alkyl Adducts

Following phosphorylation of AChE by dialkyl fluorophosphates, the enzyme–inhibitor adduct undergoes spontaneous dealkylation ('aging'), rendering it refractory to oxime reactivation. Direct head-to-head comparison demonstrates that the sec-butyl phosphoryl adduct ages at a rate distinct from the isopropyl, 1,2-dimethylpropyl, and cyclohexyl adducts [1]. The alkyl group identity determines the biological persistence of inhibition, making this parameter critical for selecting the appropriate OP surrogate in reactivator screening campaigns [2].

Organophosphate aging kinetics Acetylcholinesterase reactivation Oxime therapy window Dealkylation rate constant

Predicted Boiling Point Elevation Enabling Higher-Temperature Process Windows vs. DFP

The computed boiling point of di-sec-butyl fluorophosphate (225.1 °C at 760 mmHg) is substantially higher than the literature boiling point of the most common analog, diisopropyl fluorophosphate (DFP; ~183 °C at 760 mmHg), reflecting increased molecular weight and stronger intermolecular dispersion forces conferred by the extended sec-butyl chains . This difference provides a wider liquid-phase operational temperature range before volatilization becomes problematic [1].

Physicochemical property Distillation Formulation Volatility

Enzymatic Hydrolysis Susceptibility of Dialkyl Fluorophosphates: Dibutyl as Surrogate for Di-sec-butyl Fluorophosphate

Hog kidney dialkylfluorophosphatase (DFPase) catalyzes the hydrolytic cleavage of the P–F bond in dialkyl fluorophosphates, liberating one mole of HF and one mole of dialkyl phosphoric acid per mole of substrate [1]. The enzyme processes dibutyl fluorophosphate (the straight-chain analog of di-sec-butyl fluorophosphate) as well as diisopropyl and diethyl fluorophosphate, confirming that the dialkyl fluorophosphate scaffold is a universal substrate class for this detoxifying enzyme [2]. The presence of the sec-butyl substituent is predicted to modulate the catalytic efficiency (kcat/Km) relative to the straight-chain n-butyl isomer due to steric effects at the enzyme active site, though direct kinetic parameters for the sec-butyl congener remain to be experimentally determined .

DFPase Enzymatic detoxification Hydrolysis rate Fluoride liberation

Historical Toxicity and Miotic Potency Ranking Among Fluorophosphonic Acid Esters

The foundational SAR study by Cook, Saunders, and Smith (1949) established that di-sec-butyl fluorophosphonate exhibits 'very high toxicity and severe miotic action,' placing it among the most potent members of the homologous dialkyl fluorophosphonate series [1]. The study directly compared a panel of substituted-alkyl fluorophosphonates and concluded that secondary alkyl esters (isopropyl, sec-butyl, cyclohexyl) produce markedly greater toxicity than primary straight-chain esters (n-propyl) [2]. While precise LD50 values from that era are not directly comparable to modern standardized protocols, the rank-order toxicity classification provides a qualitative procurement criterion: in applications where high intrinsic AChE inhibitory potency per unit mass is required, the sec-butyl ester belongs to the upper tier of the dialkyl fluorophosphate class [3].

Structure–activity relationship Miosis Inhalation toxicity Fluorophosphonate ester series

Optimal Research and Industrial Use Cases for Di-sec-butyl Fluorophosphate (CAS 625-17-2)


Mechanistic Studies of Acetylcholinesterase Aging and Oxime Reactivation Kinetics

Di-sec-butyl fluorophosphate serves as a tool inhibitor for probing the relationship between phosphoryl adduct steric bulk and the rate of enzyme aging. Because the sec-butyl group provides a distinct dealkylation rate constant relative to isopropyl and cyclohexyl adducts, direct kinetic comparisons enable researchers to decouple electronic from steric contributions to the aging mechanism [1]. This compound is appropriate for laboratories screening novel broad-spectrum oxime reactivators where testing against a panel of OP adducts—rather than DFP alone—is required to establish therapeutic breadth .

Organophosphate Toxicodynamic Model Compound with Intermediate-Duration Cholinergic Effects

In rodent or ex vivo models of acute OP intoxication, the duration of cholinergic crisis is partially governed by the aging rate of the inhibited AChE pool. The sec-butyl adduct's aging half-life, distinct from that of DFP, enables experimental designs where a different temporal window of spontaneous recovery versus oxime-dependent reactivation is needed [1]. This is valuable in Gulf War Illness and chronic OP exposure models where prolonged low-grade cholinergic perturbation—rather than rapid lethality—is the endpoint of interest .

DFPase Enzyme Engineering and Organophosphate Hydrolase Substrate Specificity Profiling

Di-sec-butyl fluorophosphate can be employed as a substrate probe in the directed evolution or biochemical characterization of phosphotriesterase enzymes such as DFPase, organophosphorus hydrolase (OPH), and paraoxonase-1 (PON1). Since dibutyl fluorophosphate has been validated as a DFPase substrate with defined stoichiometry, evaluating the sec-butyl isomer extends the substrate scope characterization to include branched-chain dialkyl fluorophosphates [1]. This supports industrial biocatalyst development for OP decontamination where broad substrate specificity is desired .

Reference Standard for Analytical Method Development Targeting Schedule 1 Nerve Agent Analogs

Fluorophosphonic acid di-sec-butyl ester (listed under the synonym TL-1266/T-1835 in regulatory inventories) is a Schedule 1 chemical weapon under the Chemical Weapons Convention (CWC) [1]. Analytical laboratories conducting verification analysis for the Organisation for the Prohibition of Chemical Weapons (OPCW) or developing environmental monitoring methods require certified reference materials of CWC-scheduled compounds. When diisopropyl fluorophosphate (DFP) is unavailable or unsuitable due to co-elution in chromatographic methods, di-sec-butyl fluorophosphate provides an alternative retention time and mass spectrum for instrument calibration and method validation .

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